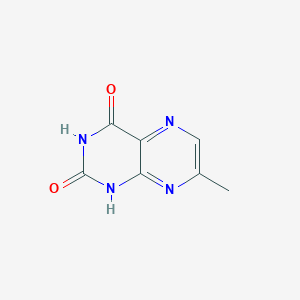

7-Methylpteridine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 7-Methylpteridine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, is a heterocyclic organic compound belonging to the pteridine family. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

Chemical Structure and Properties

This compound possesses a fused pyrimidine and pyrazine ring system, with a methyl group at the 7-position and two oxo groups at the 2- and 4-positions. Its chemical structure and basic properties are summarized below.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | 7-methyl-1H-pteridine-2,4-dione |

| Synonyms | 7-Methyllumazine |

| CAS Number | 13162-13-5 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the closely related compound, lumazine, and general principles of organic chemistry, the following characteristics can be inferred.

Table 2: Physicochemical Properties of this compound (Estimated and Analogous Data)

| Property | Value/Observation |

| Melting Point | Not explicitly found in searches. Pteridine compounds generally have high melting points. |

| Solubility | Expected to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |

| pKa | Not explicitly found in searches. The presence of acidic N-H protons suggests it will have pKa values. |

Synthesis

A common and effective method for the synthesis of pteridine derivatives is the Gabriel-Isay condensation . This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical precursors would be 5,6-diaminouracil and methylglyoxal.

Experimental Protocol: Synthesis of this compound via Gabriel-Isay Condensation

While a specific detailed protocol for this exact reaction was not found in the performed searches, a general procedure based on known pteridine syntheses can be outlined.[1]

Materials:

-

5,6-Diaminouracil

-

Methylglyoxal (typically as a 40% aqueous solution)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve 5,6-diaminouracil in a suitable solvent system, such as a mixture of water and ethanol, with gentle heating if necessary.

-

Add a slight excess of methylglyoxal solution to the reaction mixture.

-

Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

-

Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash it with cold water and then ethanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of DMF and water.

Diagram 1: Synthetic Pathway for this compound

Spectral Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would be expected to show signals corresponding to the methyl group, the aromatic proton on the pyrazine ring, and the N-H protons of the uracil ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pteridine ring system. While specific spectra for the target compound were not found, data for related structures can provide an estimation of the expected chemical shifts.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| 7-CH₃ | ~2.5 | ~20 |

| 6-H | ~8.0-8.5 | ~140-150 |

| 1-NH, 3-NH | ~11.0-12.0 (broad) | - |

| C2, C4 (C=O) | - | ~150-160 |

| C4a, C8a | - | ~130-145 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, N₂, and HCN, which is characteristic of heterocyclic compounds.

Diagram 2: Predicted Mass Spectrometry Fragmentation Workflow

UV-Vis and Fluorescence Spectroscopy

Pteridine derivatives are known to exhibit characteristic UV-Vis absorption and fluorescence properties. The related compound, lumazine, in an ethanolic medium shows an absorption maximum at 325 nm and an emission maximum at 470 nm.[2] It is expected that this compound will have similar photophysical properties, with absorption in the UVA range and emission in the blue-green region of the visible spectrum. The exact absorption and emission maxima will be dependent on the solvent used.

Table 4: Estimated Photophysical Properties of this compound

| Property | Estimated Value |

| λ_abs (max) | ~320-340 nm |

| λ_em (max) | ~460-480 nm |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the searched literature regarding the biological activity of this compound and its involvement in any signaling pathways. Pteridine derivatives, in general, are known to interact with various enzymes and receptors, and some exhibit activities such as antifungal and antioxidant properties.[3] Further research is required to elucidate the specific biological roles and mechanisms of action of 7-methyllumazine.

Diagram 3: General Research Workflow for Biological Activity Screening

Conclusion

This technical guide has summarized the core basic properties of this compound based on available information and analogies to related compounds. While a plausible synthetic route via the Gabriel-Isay condensation has been identified, a detailed experimental protocol and comprehensive, experimentally determined physicochemical and spectral data are still needed. Furthermore, the biological activity and potential roles in signaling pathways of this compound remain an open area for investigation. This guide serves as a foundational resource to encourage and support further research into this intriguing pteridine derivative.

References

- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 7-Methyllumazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 7-methyllumazine, a pteridine derivative of interest in various biochemical studies. This document details its molecular architecture and outlines key synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

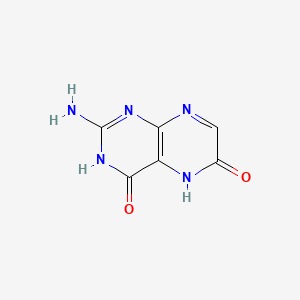

Chemical Structure of 7-Methyllumazine

7-Methyllumazine, systematically named 7-methylpteridine-2,4(1H,3H)-dione, is a heterocyclic compound featuring a pteridine core. The pteridine core is composed of fused pyrimidine and pyrazine rings. In 7-methyllumazine, the pyrimidine ring is substituted with two oxo groups at positions 2 and 4, and the pyrazine ring is substituted with a methyl group at position 7.

The chemical formula for 7-methyllumazine is C₇H₆N₄O₂ and its molar mass is 178.15 g/mol .

Molecular Structure:

Chemical Synthesis of 7-Methyllumazine

The synthesis of 7-methyllumazine typically involves the condensation of a substituted pyrimidine with a dicarbonyl compound. A common and effective starting material is 5,6-diaminouracil, which can be reacted with methylglyoxal.

Synthesis from 5,6-Diaminouracil and Methylglyoxal

This method is a straightforward approach to constructing the pteridine ring system of 7-methyllumazine.

Reaction Scheme:

5,6-Diaminouracil + Methylglyoxal → 7-Methyllumazine

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a representative synthesis of 7-methyllumazine from 5,6-diaminouracil.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5,6-Diaminouracil | Methylglyoxal (40% in H₂O) | Water | 100 | 2 | 85 |

Experimental Protocol

Synthesis of 7-Methyllumazine from 5,6-Diaminouracil:

-

Preparation of Reactants: In a 250 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 5,6-diaminouracil in 100 mL of deionized water. Heat the mixture to 80°C to ensure complete dissolution.

-

Addition of Methylglyoxal: To the warm solution of 5,6-diaminouracil, add 1.80 g (10 mmol, assuming 40% aqueous solution) of methylglyoxal dropwise with continuous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (100°C) and maintain this temperature for 2 hours.

-

Cooling and Precipitation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 1 hour to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product is a yellow crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 7-methyllumazine from 5,6-diaminouracil.

Caption: Synthesis workflow for 7-methyllumazine.

Biological Relevance

While this guide focuses on the chemical aspects of 7-methyllumazine, it is worth noting its relevance in biological systems. Lumazine derivatives are intermediates in the biosynthesis of riboflavin (vitamin B2) in plants, fungi, and bacteria. The study of these molecules and their analogs can provide insights into these metabolic pathways and may offer targets for the development of antimicrobial agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a reliable synthetic route for 7-methyllumazine. The provided experimental protocol and quantitative data offer a solid foundation for researchers to produce this compound for further study. The clear, step-by-step workflow and diagram are intended to facilitate the practical application of this synthetic method in a laboratory setting.

Introduction to the Pteridine-2,4(1H,3H)-dione Scaffold

An In-Depth Technical Guide on the Biological Role of 7-Methylpteridine-2,4(1H,3H)-dione

Disclaimer: Direct research on the specific biological role of this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of the parent compound, pteridine-2,4(1H,3H)-dione (lumazine), and its derivatives, to infer the potential roles of the 7-methylated form.

Pteridine-2,4(1H,3H)-dione, commonly known as lumazine, is a heterocyclic compound that forms the core structure of a variety of biologically important molecules. Pteridines, in general, are crucial in numerous biological processes, serving as pigments in insects and as essential cofactors for a range of enzymes. The diverse biological activities of pteridine derivatives have made them a subject of interest in drug discovery and development.

Potential Biological Roles of this compound

While specific studies on this compound are scarce, the biological activity of the pteridine dione scaffold is significantly influenced by the nature and position of its substituents. Research on related substituted pteridine diones suggests several potential areas of biological relevance for the 7-methyl derivative.

Enzyme Inhibition

Substituted pteridine-2,4(1H,3H)-diones have been investigated as inhibitors of various enzymes. For instance, derivatives of this scaffold have been synthesized and evaluated as inhibitors of monocarboxylate transporter 1 (MCT1), a target for cancer therapy. The substitution pattern on the pteridine ring is critical for inhibitory activity. A methyl group at the 7-position could potentially influence the binding affinity and selectivity for various enzymes.

Metabolic Significance

Lumazine and its derivatives are intermediates in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants. The enzyme lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine from 5-amino-6-(ribitylamino)uracil and 3,4-dihydroxy-2-butanone-4-phosphate. It is plausible that 7-methyllumazine could act as a substrate, product, or modulator in related metabolic pathways. Pteridines can also be subject to enzymatic degradation.

Role in Cellular Signaling

Pteridine derivatives can be involved in cellular signaling processes. For example, pterins have been implicated in the control of biofilm formation in some bacteria. The specific methylation pattern of the pteridine ring could modulate its interaction with signaling proteins and receptors.

Quantitative Data for Substituted Pteridine-2,4(1H,3H)-dione Derivatives

To illustrate the potential potency and therapeutic applications of this class of compounds, the following table summarizes quantitative data for various substituted pteridine-2,4(1H,3H)-dione derivatives from published studies. It is important to note that this data is not for this compound itself but for structurally related analogs.

| Compound/Derivative | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 6,7-disubstituted pteridine diones | MCT1 | MTT Assay (Raji lymphoma cells) | 37–150 nM | |

| Terrelumamide A & B (lumazine-containing peptides) | Insulin Sensitivity | Adipogenesis Model | Pharmacologically Active |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of substituted pteridine-2,4(1H,3H)-diones. These methods can be adapted for the study of this compound.

General Synthesis of 7-Substituted Pteridine-2,4(1H,3H)-diones

A common method for the synthesis of 7-substituted pteridine-2,4(1H,3H)-diones involves the condensation of a 5,6-diaminouracil with a suitable α,β-dicarbonyl compound. For the synthesis of this compound, methylglyoxal would be the appropriate dicarbonyl reactant.

Materials:

-

5,6-Diamino-1,3-dimethyluracil

-

Methylglyoxal (40% solution in water)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve 5,6-diamino-1,3-dimethyluracil in a minimal amount of hot ethanol.

-

Add a stoichiometric amount of methylglyoxal solution to the uracil solution.

-

Acidify the reaction mixture with a few drops of hydrochloric acid to catalyze the condensation.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Enzyme Inhibition Assay Protocol (Hypothetical for a Kinase Target)

This protocol describes a general method for evaluating the inhibitory activity of a compound like this compound against a protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add the kinase enzyme to each well.

-

Add the serially diluted inhibitor or DMSO (for control wells) to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate relevant biological pathways and experimental workflows.

The Unveiling of a Key Riboflavin Precursor: A Technical History of 6,7-Dimethyl-8-ribityllumazine

For researchers, scientists, and drug development professionals, this in-depth guide illuminates the discovery and history of 6,7-dimethyl-8-ribityllumazine, a pivotal intermediate in the biosynthesis of riboflavin (Vitamin B2). This document provides a comprehensive overview of its identification, its role in biochemical pathways, and the experimental foundations of its study.

Introduction

6,7-Dimethyl-8-ribityllumazine is a pteridine derivative that serves as the immediate precursor to riboflavin in a wide range of organisms, including bacteria, fungi, and plants.[1] Its discovery was intrinsically linked to the broader effort to elucidate the intricate steps of the riboflavin biosynthesis pathway. This molecule's unique fluorescent properties and its central role in a pathway absent in humans have made it and its synthesizing enzyme, lumazine synthase, attractive targets for the development of novel antimicrobial agents.

Discovery and Historical Context

The journey to identifying 6,7-dimethyl-8-ribityllumazine began with early investigations into the nutritional requirements of various microorganisms. Scientists observed that certain microbes could synthesize riboflavin, while others required it as a growth supplement. This suggested the existence of a dedicated biosynthetic pathway.

In the mid-20th century, researchers began to isolate and characterize intermediates in this pathway. Through the use of riboflavin-deficient mutants of organisms like the yeast Ashbya gossypii, scientists could accumulate and identify precursor molecules. One such green-fluorescent compound was isolated and later identified as 6,7-dimethyl-8-ribityllumazine. Its structure was confirmed through chemical synthesis, solidifying its role as a key intermediate. This discovery was a significant milestone, providing a tangible molecule to study in the penultimate step of riboflavin formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6,7-dimethyl-8-ribityllumazine has been essential for its study, enabling its detection, quantification, and the characterization of enzymes that interact with it.

| Property | Value | Reference |

| Molar Mass | 326.305 g/mol | [2] |

| Molecular Formula | C₁₃H₁₈N₄O₆ | [3] |

| UV-Vis Absorption Maxima (pH 7) | ~258 nm, ~275 nm, ~407 nm | [4] |

| Molar Absorptivity (at 407 nm) | 10,300 M⁻¹cm⁻¹ | [4] |

| Fluorescence Emission Maximum | ~490 nm | [4] |

| CAS Number | 2535-20-8 | [3] |

The Riboflavin Biosynthesis Pathway

6,7-Dimethyl-8-ribityllumazine is synthesized by the enzyme lumazine synthase (EC 2.5.1.78).[1] This enzyme catalyzes the condensation of two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.[5] The subsequent and final step in riboflavin synthesis involves another enzyme, riboflavin synthase , which catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway.[6]

Experimental Protocols

The study of 6,7-dimethyl-8-ribityllumazine and the enzymes involved in its metabolism relies on robust experimental procedures for its synthesis, purification, and the assay of enzymatic activity.

Synthesis of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

The chemical synthesis of the pyrimidine substrate for lumazine synthase is a critical prerequisite for in vitro studies. A common approach involves the following key steps:

-

Ribitylation of a protected pyrimidine: A suitably protected pyrimidine derivative is reacted with D-ribose to introduce the ribityl side chain.

-

Nitration: The pyrimidine ring is nitrated at the 5-position.

-

Reduction: The nitro group is subsequently reduced to an amino group.

-

Deprotection: Finally, any protecting groups are removed to yield the desired product.

Enzymatic Synthesis and Purification of 6,7-Dimethyl-8-ribityllumazine

For many applications, enzymatic synthesis provides a highly specific route to 6,7-dimethyl-8-ribityllumazine.

-

Reaction Setup: A reaction mixture is prepared containing 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, 3,4-dihydroxy-2-butanone 4-phosphate, and purified lumazine synthase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: The reaction is incubated at an optimal temperature for the enzyme (e.g., 37 °C).

-

Monitoring: The progress of the reaction can be monitored by the increase in fluorescence characteristic of 6,7-dimethyl-8-ribityllumazine.

-

Purification: The product can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC), exploiting its unique spectral properties for detection.

Lumazine Synthase Activity Assay

The activity of lumazine synthase is typically determined by monitoring the formation of 6,7-dimethyl-8-ribityllumazine.

-

Assay Mixture: A standard assay mixture contains the substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate in a buffered solution.

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of lumazine synthase.

-

Detection: The rate of formation of 6,7-dimethyl-8-ribityllumazine is measured by monitoring the increase in absorbance at approximately 407 nm or the increase in fluorescence at around 490 nm (with excitation at ~407 nm).

-

Calculation: The specific activity of the enzyme is calculated based on the rate of product formation and the amount of enzyme used.

Conclusion

The discovery and characterization of 6,7-dimethyl-8-ribityllumazine have been fundamental to our understanding of riboflavin biosynthesis. As a key intermediate with distinct physicochemical properties, it has served as a valuable tool for dissecting the mechanisms of the enzymes that produce and consume it. The absence of the riboflavin biosynthesis pathway in humans underscores the potential of targeting enzymes like lumazine synthase for the development of new antimicrobial therapies. Continued research into the structure and function of this pathway will undoubtedly open new avenues for drug discovery and biotechnology.

References

- 1. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 2. 6,7-Dimethyl-8-ribityllumazine - Wikipedia [en.wikipedia.org]

- 3. 6,7-dimethyl-8-Ribityllumazine - Cayman Chemical [bioscience.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neutraceuticals.info [neutraceuticals.info]

Spectroscopic Profile of 7-Methylpteridine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyl-lumazine, is a heterocyclic organic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in biomedical research due to their diverse biological roles, including their involvement as enzyme cofactors and their association with various metabolic pathways. An in-depth understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound and its analogs, details of experimental protocols for its analysis, and insights into its metabolic context.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its parent compound, lumazine. It is important to note that specific experimental data for this compound is limited in the public domain. Therefore, data from closely related structures are included to provide a comparative reference.

Table 1: UV-Visible Absorption Spectroscopy Data

| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 6,7-dimethyl-8-ribityllumazine | Aqueous Solution | ~410 | 10,300 | [1] |

| 1,7-dimethyllumazine | Neutral | ~255, ~330, ~390 | Not Reported | [2] |

Note: The UV-Vis spectrum of pteridine derivatives is sensitive to pH and solvent polarity.

Table 2: Fluorescence Spectroscopy Data

| Compound | Solvent/Conditions | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 6,7-dimethyl-8-ribityllumazine | Not Specified | 410 | Not Reported | Not Reported | [1] |

| Lumazine Protein Bound DMRL | Not Specified | Not Specified | Not Specified | Not Reported | [3][4][5] |

Note: The fluorescence properties of pteridines are highly dependent on their molecular environment.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.5 - 8.5 | Singlet | - |

| -CH₃ (at C7) | ~2.0 - 2.5 | Singlet | - |

| N1-H | ~10.0 - 12.0 | Broad Singlet | - |

| N3-H | ~11.0 - 13.0 | Broad Singlet | - |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with solvent and concentration. The protons on the nitrogen atoms are exchangeable and may not always be observed.

¹³C NMR:

A ¹³C NMR spectrum for the parent compound, lumazine, is available. The chemical shifts for this compound are expected to be similar, with an additional signal for the methyl carbon and shifts in the adjacent carbons.

| Carbon | Chemical Shift (ppm) - Lumazine | Expected Shift (ppm) - 7-Methyl-lumazine |

| C-2 | Not Reported | ~150 - 160 |

| C-4 | Not Reported | ~160 - 170 |

| C-4a | Not Reported | ~130 - 140 |

| C-6 | Not Reported | ~140 - 150 |

| C-7 | Not Reported | ~150 - 160 |

| C-8a | Not Reported | ~145 - 155 |

| -CH₃ | - | ~15 - 25 |

Reference for Lumazine ¹³C NMR:[6]

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | Electron Ionization (EI) or Electrospray Ionization (ESI) | 178.05 (calculated for C₇H₆N₄O₂) | Expected fragments from loss of CO, HNCO, and cleavage of the pyrazine ring. |

Note: The fragmentation pattern will depend on the ionization technique and energy used.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard methodologies for similar pteridine derivatives can be adapted.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution). The concentration should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-600 nm. Use the solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to the reference.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Measurement: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context and Signaling Pathways

Pteridines are synthesized from guanosine triphosphate (GTP) and are involved in various metabolic processes.[7][8] Lumazine derivatives, including this compound, are intermediates in these pathways. For instance, lumazine synthase is a key enzyme in the biosynthesis of riboflavin (Vitamin B₂).[9][10][11][12] Dysregulation of pteridine metabolism has been linked to several diseases, including cancer.[13][14]

Below is a generalized diagram of the pteridine metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Lumazine protein from the bioluminescent bacterium Photobacterium phosphoreum. A fluorescence study of the protein-ligand equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of the lumazine protein from Photobacterium kishitanii in complexes with the authentic chromophore, 6,7-dimethyl- 8-(1'-D-ribityl) lumazine, and its analogues, riboflavin and flavin mononucleotide, at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structures of the Lumazine Protein from Photobacterium kishitanii in Complexes with the Authentic Chromophore, 6,7-Dimethyl- 8-(1′-d-Ribityl) Lumazine, and Its Analogues, Riboflavin and Flavin Mononucleotide, at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lumazine(487-21-8) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Applications of Lumazine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]

7-Methyllumazine: A Technical Guide to its Fluorescence and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyllumazine is a pteridine derivative that plays a crucial role as a precursor in the biosynthesis of riboflavin (vitamin B2). Its inherent fluorescence properties make it a molecule of significant interest in various scientific disciplines, including biochemistry, biophysics, and drug discovery. Understanding the fluorescence characteristics, particularly the quantum yield, of 7-methyllumazine and related lumazine compounds is essential for the development of novel fluorescent probes, enzyme assays, and for elucidating the mechanisms of riboflavin biosynthesis.

This technical guide provides a comprehensive overview of the fluorescence and quantum yield of 7-methyllumazine and its analogs. It details the underlying principles of fluorescence, experimental protocols for its measurement, and the influence of environmental factors on its photophysical properties.

Core Concepts in 7-Methyllumazine Fluorescence

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence of 7-methyllumazine, like other pteridine derivatives, is influenced by its molecular structure and its interaction with the surrounding environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly alter its fluorescence intensity and quantum yield.

Quantitative Photophysical Data

While specific photophysical data for 7-methyllumazine is not extensively reported in the literature, data from its parent compound, pterin, and closely related lumazine derivatives provide valuable insights into its expected behavior.

Table 1: Fluorescence Quantum Yields of Pterin Derivatives in Aqueous Solution

| Compound | Medium | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| Pterin | Acidic (pH < 8) | ~350 | ~440 | 0.33[1] |

| Pterin | Basic (pH > 8) | ~365 | ~450 | 0.27[1] |

| 6-Carboxypterin | Acidic (pH < 7.5) | ~360 | ~450 | 0.28[1] |

| 6-Carboxypterin | Basic (pH > 7.5) | ~370 | ~460 | 0.18[1] |

| 6-Formylpterin | Acidic (pH < 7.8) | ~380 | ~460 | 0.12[1] |

| 6-Formylpterin | Basic (pH > 7.8) | ~390 | ~480 | 0.07[1] |

Table 2: Spectroscopic Properties of 7-Methyllumazine Analogs

| Compound | Solvent/Environment | Excitation λ (nm) | Emission λ (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) |

| 6,7-Dimethyl-8-ribityllumazine | Aqueous Buffer | ~410 | - | 10,300 at 410 nm |

| 6,7-Dimethyl-8-ribityllumazine (bound to Lumazine Protein) | Aqueous Buffer | ~420 | ~475 | - |

| 6,7,8-Trimethyllumazine | Aqueous Buffer | ~404 | - | 12,022 at 404 nm |

Signaling Pathway and Experimental Workflows

Riboflavin Biosynthesis Pathway

7-Methyllumazine is an intermediate in the biosynthesis of riboflavin. The following diagram illustrates its formation and subsequent conversion.

Caption: Biosynthesis of Riboflavin from precursors via 6,7-Dimethyl-8-ribityllumazine.

Experimental Workflow for Relative Fluorescence Quantum Yield Determination

The relative method is a commonly used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of 7-methyllumazine relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).

Materials:

-

7-Methyllumazine

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectrophotometer (UV-Vis)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., deionized water, ethanol)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescence standard of known concentration.

-

Prepare a stock solution of 7-methyllumazine of known concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and 7-methyllumazine. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each solution.

-

Determine the absorbance value at the excitation wavelength (λex) for all solutions. The same λex should be used for both the standard and the sample.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution using the chosen λex. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements.

-

Integrate the area under the emission spectrum for each solution.

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can be used for a more accurate calculation:

ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)

-

Factors Influencing 7-Methyllumazine Fluorescence

The fluorescence of 7-methyllumazine and its analogs is sensitive to the local environment. Understanding these factors is critical for accurate and reproducible measurements.

-

Solvent Polarity: The emission spectrum of polar fluorophores like lumazines can exhibit a solvatochromic shift, typically a red shift (to longer wavelengths) in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The quantum yield may also be affected, often decreasing in more polar protic solvents due to increased non-radiative decay pathways.

-

pH: The ionization state of the pteridine ring system can significantly impact its electronic structure and, consequently, its fluorescence properties. As shown with pterin derivatives, changes in pH can lead to shifts in the excitation and emission maxima and a change in the fluorescence quantum yield.

-

Concentration: At high concentrations, fluorescence quenching can occur due to self-absorption or the formation of non-fluorescent aggregates (excimers). It is crucial to work with dilute solutions (absorbance < 0.1) to avoid these effects.

Conclusion

7-Methyllumazine and related lumazine derivatives are important fluorescent molecules with applications in a range of scientific fields. While a comprehensive dataset of their photophysical properties is still emerging, the data from analogous compounds and the established principles of fluorescence spectroscopy provide a strong foundation for their study and application. The protocols and information presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize the fluorescence of these intriguing compounds. Further research into the specific photophysical properties of 7-methyllumazine will undoubtedly open up new avenues for its use as a versatile fluorescent tool.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Methylpteridine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-Methylpteridine-2,4(1H,3H)-dione, a pteridine derivative also known as 7-methyl-lumazine. Understanding these physicochemical properties is critical for its application in research and development, particularly in fields such as drug discovery and diagnostics.

Introduction to this compound

This compound belongs to the pteridine class of heterocyclic compounds, which are fundamental components of various cofactors and pigments in biological systems. The structural characteristics of the pteridine ring system, coupled with the methyl substitution, influence its solubility and stability, which in turn dictate its handling, formulation, and potential biological activity.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of pteridine derivatives and data for the parent compound, Pteridine-2,4(1H,3H)-dione, the following qualitative and semi-quantitative information can be inferred.

General Solubility of Pteridines: Pteridine and its derivatives generally exhibit low solubility in water and non-polar organic solvents. Their solubility tends to be higher in polar aprotic solvents.

Solubility Data for Pteridine-2,4(1H,3H)-dione (Lumazine): While not specific to the 7-methyl derivative, the following data for the parent compound, lumazine, provides a useful reference.

Table 1: Solubility of Pteridine-2,4(1H,3H)-dione in Various Solvent Systems

| Solvent System | Solubility | Observation |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (≥ 15.23 mM) | Clear solution |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 15.23 mM) | Clear solution |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (≥ 15.23 mM) | Suspended solution (requires sonication) |

| DMSO | Soluble | Data for a related pteridine derivative suggests good solubility.[1] |

Note: This data is for the parent compound Pteridine-2,4(1H,3H)-dione and should be used as an estimation for the 7-methyl derivative.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Pteridine derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and certain pH levels.

General Stability Considerations for Pteridines: Pteridines can undergo photodegradation, thermal decomposition, and hydrolysis. The specific degradation pathways and rates are highly dependent on the substitution pattern on the pteridine ring.

Safety Data Sheet (SDS) Information for 7-Methyl lumazine: A safety data sheet for 7-Methyl lumazine indicates the following stability and reactivity information:

-

Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong bases, Oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2]

Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature to elevated temperatures (e.g., 60°C). |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature to elevated temperatures (e.g., 60°C). |

| Oxidation | 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) and/or high humidity (e.g., 75% RH). |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Workflow for Aqueous Solubility Determination

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the subsequent forced degradation studies.

Workflow for Forced Degradation Study

Methodology:

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.

-

Typical starting conditions could be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

-

Detection is typically performed using a UV detector at a wavelength where the compound and its potential degradants have significant absorbance.

-

-

Forced Degradation:

-

Hydrolytic Degradation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples are typically incubated at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.

-

Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) with and without humidity.

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis:

-

Analyze the stressed samples at appropriate time intervals using the developed stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in the same way as a signaling molecule, its stability is governed by a logical relationship between environmental stressors and potential degradation pathways.

Logical Relationship of Degradation Pathways

This diagram illustrates that various environmental stressors can lead to the degradation of this compound through different chemical pathways, ultimately resulting in the formation of degradation products. The specific nature of these products would need to be elucidated through analytical techniques such as mass spectrometry and NMR spectroscopy following forced degradation studies.

Conclusion

The solubility and stability of this compound are crucial parameters for its successful application in research and development. While specific quantitative data for this compound is limited, this guide provides a framework based on the properties of related pteridine derivatives and established methodologies for its characterization. The detailed experimental protocols and workflows presented herein offer a practical approach for researchers to determine the precise solubility and stability profile of this compound, ensuring its appropriate handling, storage, and use in scientific investigations. Further studies are warranted to establish a comprehensive and quantitative understanding of these key physicochemical properties.

References

The Natural Occurrence of Methyllumazines: A Technical Guide for Researchers

December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of methyllumazine compounds. While the specific isomer 7-Methyllumazine is not prominently documented in publicly available scientific literature as a naturally occurring product, this guide details the known instances of other methylated lumazine derivatives, primarily 1-Methyllumazine and the biosynthetically significant 6,7-dimethyl-8-ribityllumazine. This document is intended for researchers, scientists, and drug development professionals, offering insights into the natural sources, biosynthetic pathways, and methodologies for the study of these heterocyclic compounds. The information presented is a synthesis of current scientific knowledge, highlighting the prevalence of these molecules in marine and microbial ecosystems.

Introduction to Lumazines

Lumazines are a class of pteridine derivatives characterized by a pyrimido[4,5-b]pyrazine-2,4(1H,3H)-dione structure. These compounds are of significant interest due to their role as intermediates in the biosynthesis of riboflavin (vitamin B2) and their involvement in bioluminescence in certain organisms. The lumazine core can be substituted at various positions, leading to a diversity of naturally occurring derivatives. This guide focuses on methylated lumazines, which have been identified in a range of biological sources.

Natural Occurrence of Methyllumazines

While direct evidence for the widespread natural occurrence of 7-Methyllumazine is lacking in the current body of scientific literature, other methylated isomers have been isolated and characterized. The primary sources of naturally occurring methyllumazines are marine invertebrates and fungi.

1-Methyllumazine in Marine Sponges

1-Methyllumazine has been isolated from lithistid sponges of the genus Corallistes. Specifically, it has been identified in Corallistes fulvodesmus and Corallistes undulatus.[1] These findings represent a significant discovery of a simple methylated lumazine from a marine invertebrate.

Lumazine Derivatives in Marine Fungi

Marine-derived fungi, particularly of the genera Aspergillus and Penicillium, have been shown to produce more complex lumazine-containing peptides. For instance, terrelumamide A, isolated from Aspergillus terreus, contains a 1-methyllumazine-6-carboxylic acid moiety.[2] This indicates that the 1-methyllumazine scaffold can be further elaborated by fungi to produce more complex secondary metabolites.

6,7-Dimethyllumazine Derivatives in Biosynthesis

The most well-documented naturally occurring dimethyllumazine is 6,7-dimethyl-8-ribityllumazine. This compound is a crucial intermediate in the biosynthesis of riboflavin.[3][4][5][6] As this pathway is essential for a wide range of organisms, including bacteria, fungi, and plants, the transient presence of 6,7-dimethyl-8-ribityllumazine is widespread in nature.

Table 1: Documented Natural Occurrence of Methyllumazine Derivatives

| Compound | Specific Isomer | Natural Source | Organism (Genus, Species) | Reference |

| Methyllumazine | 1-Methyllumazine | Marine Sponge | Corallistes fulvodesmus | [1] |

| 1-Methyllumazine | Marine Sponge | Corallistes undulatus | [1] | |

| Lumazine Peptide | 1-Methyllumazine-6-carboxylic acid | Marine-derived Fungus | Aspergillus terreus | [2] |

| Dimethyllumazine | 6,7-dimethyl-8-ribityllumazine | Biosynthetic Intermediate | Bacteria, Fungi, Plants | [3][4][5][6] |

Biosynthesis of Methyllumazines

The primary known biosynthetic route leading to a methylated lumazine is the riboflavin synthesis pathway, which generates 6,7-dimethyl-8-ribityllumazine. The biosynthesis of 1-methyllumazine is less well understood, but it is likely derived from a precursor within the purine or pteridine metabolic pathways.

The Riboflavin Biosynthesis Pathway

The formation of 6,7-dimethyl-8-ribityllumazine is a key step in the production of riboflavin. The pathway begins with guanosine triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. This intermediate then condenses with 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine synthase , to yield 6,7-dimethyl-8-ribityllumazine.[3][6] Two molecules of 6,7-dimethyl-8-ribityllumazine are then disproportionated by riboflavin synthase to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway.[6]

Caption: Biosynthesis of 6,7-dimethyl-8-ribityllumazine in the riboflavin pathway.

Experimental Protocols

The isolation and characterization of methyllumazines from natural sources involve a series of established biochemical techniques. The following sections provide a generalized workflow and key considerations for these experiments.

Extraction and Isolation

A general protocol for the extraction and isolation of lumazine derivatives from marine sponges or fungi is outlined below. The specific solvents and chromatographic conditions may require optimization based on the specific compound and source matrix.

References

- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Lumazine Peptides from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methylpteridine-2,4(1H,3H)-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylpteridine-2,4(1H,3H)-dione, its derivatives, and analogs, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Pteridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways. The this compound core, also known as 7-methyl-lumazine, is a key pharmacophore that has garnered interest for its potential therapeutic applications in oncology, immunology, and infectious diseases. This guide delves into the synthesis of these compounds, their interactions with biological targets, and the experimental methodologies used to evaluate their efficacy.

Synthesis of this compound and its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted diaminopyrimidine with a dicarbonyl compound.

A key synthetic pathway to a 7-methylpteridine derivative involves the reaction of a triaminopyrimidine with methylglyoxal. For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal yields the corresponding 7-methyl derivative. This approach offers a direct method to introduce the methyl group at the 7-position of the pteridine core.

Another versatile method for pteridine synthesis is the reaction of 5,6-diaminouracils with various carbonyl compounds. This allows for the introduction of diverse substituents on the pyrazine ring of the pteridine system.

General Synthetic Scheme:

A prevalent method for the synthesis of pteridine-2,4-diones involves the condensation of 5,6-diaminouracil with an appropriate α-dicarbonyl compound. To obtain the 7-methyl derivative, pyruvaldehyde (methylglyoxal) can be utilized.

Biological Activities and Mechanisms of Action

Derivatives of pteridine-2,4(1H,3H)-dione have been demonstrated to exhibit a range of biological activities, primarily as inhibitors of various enzymes and modulators of critical signaling pathways.

Enzyme Inhibition

Lumazine Synthase: Lumazine synthase is a key enzyme in the biosynthesis of riboflavin (vitamin B2) in microorganisms and plants.[1] The pteridine core of 7-methyl-lumazine makes it a structural analog of the natural substrate, and derivatives of this compound have been investigated as inhibitors of this enzyme.[2] Inhibition of lumazine synthase can be a target for the development of novel antimicrobial agents.

Kinase Inhibition: Several studies have highlighted the potential of pteridine derivatives as kinase inhibitors. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which share structural similarities with pteridine-2,4-diones, have been identified as potent inhibitors of cell division cycle 7 (CDC7) kinase, a promising target in cancer therapy.[3] Additionally, 1,2,4-triazolin-5-thione derivatives have shown inhibitory activity against casein kinase 1 gamma (CK1γ) and CK2α.[4] Given these findings, this compound and its analogs are promising candidates for screening against various kinases.

Modulation of Signaling Pathways

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by deactivating the MAPK pathway.[5] This suggests that this compound derivatives may exert their anti-proliferative effects through modulation of this pathway.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer. While direct evidence for this compound is pending, the broader class of heterocyclic compounds has been shown to modulate this pathway. For instance, hesperidin, a flavonoid, has been shown to exert hepatoprotective effects by downregulating the PI3K/Akt pathway.[6] This provides a rationale for investigating the effects of pteridine derivatives on this signaling cascade.

Illustrative Signaling Pathway Modulation:

The following diagram illustrates the potential points of intervention for this compound derivatives in the MAPK/ERK and PI3K/Akt signaling pathways.

References

- 1. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Biochemical Evaluation of 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-Ribitylaminolumazines Bearing Alkyl Phosphate Substituents as Inhibitors of Lumazine Synthase and Riboflavin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of 7-Methyllumazine: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific studies on the in vivo metabolism of 7-methyllumazine are not available in the public domain. This guide, therefore, presents a hypothetical metabolic landscape for 7-methyllumazine based on the known biotransformation of structurally related pteridine and lumazine derivatives. The experimental protocols described are general methodologies commonly employed in metabolic studies and would require specific adaptation for 7-methyllumazine.

Introduction

7-Methyllumazine belongs to the pteridine class of heterocyclic compounds, which are precursors to essential cofactors and vitamins.[1] Pteridine derivatives, including lumazines, play significant roles in various biological processes, and their metabolism is a subject of interest in drug development and disease biomarker discovery.[2][3] This document provides a projected overview of the potential metabolic pathways of 7-methyllumazine, alongside generalized experimental protocols for its study.

Hypothetical Metabolic Pathways

Based on the metabolism of other pteridine and lumazine compounds, the in vivo biotransformation of 7-methyllumazine is likely to involve several key enzymatic reactions. The primary routes of metabolism for pteridine rings often involve oxidation and hydroxylation.[4] For 7-methyllumazine, the methyl group at position 7 presents a likely site for oxidative metabolism.

A plausible metabolic cascade could initiate with the oxidation of the 7-methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid. Additionally, hydroxylation of the pteridine ring itself is a common metabolic transformation for related compounds.[3]

Below is a DOT script for a Graphviz diagram illustrating a hypothetical metabolic pathway for 7-methyllumazine.

Quantitative Data

A thorough search of scientific literature did not yield any quantitative data regarding the in vivo metabolism of 7-methyllumazine. Tables summarizing pharmacokinetic parameters such as Cmax, Tmax, half-life, and metabolite distribution are therefore not available. Researchers are encouraged to perform dedicated pharmacokinetic studies to generate this crucial data.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the in vivo metabolism of 7-methyllumazine.

1. Animal Model and Dosing

-

Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models for metabolic studies.

-

Administration: 7-Methyllumazine can be administered via oral gavage or intravenous injection to assess different routes of absorption and metabolism.

-

Dosage: A dose-ranging study should be conducted to determine appropriate concentrations that are non-toxic and result in detectable levels of the parent compound and its metabolites.

2. Sample Collection

-

Blood: Serial blood samples are collected at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are stored at -80°C until analysis.

-

Tissue Distribution (Optional): At the end of the study period, animals may be euthanized, and various tissues (liver, kidneys, brain, etc.) collected to assess tissue distribution of the compound and its metabolites.

3. Sample Preparation

-

Plasma: Protein precipitation is a common method for extracting small molecules from plasma. This typically involves adding a solvent like acetonitrile or methanol, followed by centrifugation to pellet the proteins. The supernatant is then collected for analysis.

-

Urine: Urine samples are often diluted and centrifuged to remove particulate matter before direct injection or after a solid-phase extraction (SPE) cleanup step.

-

Feces and Tissues: Homogenization of feces or tissues in an appropriate buffer is required, followed by extraction with an organic solvent or SPE.

4. Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.[5][6]

-

Method Development: A specific and sensitive HPLC-MS/MS method must be developed for 7-methyllumazine and its potential metabolites. This includes optimization of chromatographic separation (column, mobile phase, gradient) and mass spectrometric detection (ionization mode, precursor and product ions, collision energy).

-

Quantification: A standard curve with known concentrations of 7-methyllumazine and any available metabolite standards is prepared to enable accurate quantification in the biological samples.

Below is a DOT script for a Graphviz diagram illustrating a general experimental workflow for studying in vivo metabolism.

Conclusion

While direct experimental data on the in vivo metabolism of 7-methyllumazine is currently lacking, this guide provides a scientifically grounded, hypothetical framework for its potential biotransformation based on the known metabolism of related pteridine compounds. The outlined experimental protocols offer a starting point for researchers aiming to elucidate the metabolic fate and pharmacokinetic profile of 7-methyllumazine. Such studies are essential for understanding its biological activity and potential therapeutic applications.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 7-Methylpteridine-2,4(1H,3H)-dione

Application Note

Introduction

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, is a pteridine derivative of significant interest in medicinal chemistry and drug development. Pteridine-based compounds are integral to various biological processes and serve as scaffolds for the development of therapeutic agents, including diuretics, anticancer agents, and anti-inflammatory drugs. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Principle of the Method

The synthesis of this compound is achieved through the Isay reaction, a classic and effective method for the formation of the pteridine ring system. This reaction involves the condensation of a 5,6-diaminopyrimidine derivative, in this case, 5,6-diaminouracil, with a 1,2-dicarbonyl compound, methylglyoxal. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pteridine ring.

Experimental Protocol

Materials and Reagents

-

5,6-Diaminouracil

-

Methylglyoxal (40% aqueous solution)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Sodium Hydroxide

-

Hydrochloric Acid

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH meter or pH indicator paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-diaminouracil (1.42 g, 10 mmol) in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.

-

Addition of Reagents: To the stirred solution, add glacial acetic acid (1 mL) to create a slightly acidic environment. Subsequently, add methylglyoxal (40% aqueous solution, 1.80 g, 10 mmol) dropwise over a period of 15 minutes at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).

-

Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

-

Characterization: Determine the melting point of the final product and characterize its structure using NMR, FTIR, and mass spectrometry.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Appearance | Yellow solid |

| Melting Point | >300 °C |

| Yield | 85-90% |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.35 (s, 1H, NH), 11.05 (s, 1H, NH), 7.85 (s, 1H, C6-H), 2.55 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 161.5, 154.8, 150.2, 148.7, 135.6, 130.1, 21.3 |

| FTIR (KBr, cm⁻¹) | 3450 (N-H), 3100 (N-H), 1710 (C=O), 1640 (C=O), 1550 (C=N) |

| Mass Spec (ESI-MS) m/z | 179.05 [M+H]⁺ |

Visualizations

Reaction Scheme

Application Notes and Protocols for the Quantification of 7-Methyllumazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyllumazine is a pteridine derivative that plays a role as an intermediate in the biosynthesis of riboflavin (Vitamin B2) in various microorganisms.[1][2] The quantification of 7-methyllumazine can be crucial for studying microbial metabolism, metabolic engineering for vitamin production, and potentially as a biomarker in certain biological contexts. This document provides detailed application notes and experimental protocols for the analytical quantification of 7-methyllumazine using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for 7-methyllumazine are not extensively reported, the following protocols are adapted from validated methods for structurally similar pteridines and are expected to be highly applicable with appropriate validation.

Data Presentation: Quantitative Method Comparison